7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane

Vue d'ensemble

Description

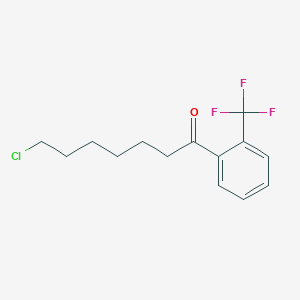

7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, an oxo group, and a trifluoromethylphenyl group attached to a heptane backbone. Its molecular formula is C14H14ClF3O, and it is often used in experimental and research settings due to its distinctive chemical properties .

Méthodes De Préparation

The synthesis of 7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane typically involves multiple steps, starting with the preparation of the heptane backbone and subsequent introduction of the functional groups. One common synthetic route includes the following steps:

Formation of the heptane backbone: This can be achieved through various organic synthesis techniques, such as the Grignard reaction or alkylation of appropriate precursors.

Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group.

Addition of the oxo group: Oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide are used to introduce the oxo group.

Attachment of the trifluoromethylphenyl group: This step involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, to attach the trifluoromethylphenyl group to the heptane backbone

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques like continuous flow chemistry and automated synthesis platforms.

Analyse Des Réactions Chimiques

7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane undergoes various types of chemical reactions, including:

Oxidation: This compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Addition: The compound can participate in addition reactions, particularly with electrophiles or nucleophiles, to form new carbon-carbon or carbon-heteroatom bonds

Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or extended carbon chains.

Applications De Recherche Scientifique

7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents, particularly those targeting specific molecular pathways.

Mécanisme D'action

The mechanism of action of 7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane involves its interaction with specific molecular targets and pathways. The presence of the chloro, oxo, and trifluoromethylphenyl groups allows the compound to engage in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and physiological responses .

Comparaison Avec Des Composés Similaires

Similar compounds to 7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane include:

7-Chloro-1-oxo-1-(2-fluoromethylphenyl)heptane: This compound has a fluoromethyl group instead of a trifluoromethyl group, which may result in different chemical properties and reactivity.

7-Chloro-1-oxo-1-(2-methylphenyl)heptane: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s hydrophobicity and interaction with biological targets.

7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane: This compound has a shorter carbon chain, which may affect its overall stability and reactivity

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research applications.

Activité Biologique

7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane, a compound with the CAS number 898783-68-1, has garnered attention in scientific research due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 292.68 g/mol. Its structure features a heptane backbone substituted with a chloro group and a trifluoromethylphenyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, potentially serving as a lead compound for antibiotic development.

- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It could interact with various receptors, altering their signaling pathways which are crucial for cellular responses.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in cells, leading to increased apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Anticancer Properties

In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in viability of several cancer cell lines, including breast and lung cancer cells. Flow cytometry analysis revealed that the compound induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases.

Study 3: Mechanistic Insights

A mechanistic study investigated the interaction of the compound with key signaling pathways involved in cancer progression. The results suggested that it inhibits the PI3K/Akt pathway, leading to reduced cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Compound A | Moderate antibacterial | Enzyme inhibition |

| Compound B | Strong anticancer | Receptor modulation |

| 7-Chloro... | Antibacterial & anticancer | ROS generation |

Propriétés

IUPAC Name |

7-chloro-1-[2-(trifluoromethyl)phenyl]heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3O/c15-10-6-2-1-3-9-13(19)11-7-4-5-8-12(11)14(16,17)18/h4-5,7-8H,1-3,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYGNAUXTFGCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642277 | |

| Record name | 7-Chloro-1-[2-(trifluoromethyl)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-68-1 | |

| Record name | 7-Chloro-1-[2-(trifluoromethyl)phenyl]-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-[2-(trifluoromethyl)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.